2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one
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Overview
Description
2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one is a chemical compound with the molecular formula C7H6O2 and a molecular weight of 122.12134 . It is a bicyclic compound containing an oxygen atom in its structure, which contributes to its unique chemical properties. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one can be achieved through several methods. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one has several applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to fit into specific binding sites, influencing biological activity. For example, its incorporation into drug molecules can enhance water solubility, metabolic stability, and reduce lipophilicity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high reactivity.
Bicyclo[2.2.2]octane: Similar in structure but lacks the oxygen atom, resulting in different chemical properties.
Cubane: A highly strained compound with unique stability issues.
Uniqueness
2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one stands out due to its oxygen-containing bicyclic structure, which imparts unique reactivity and stability. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
82313-43-7 |
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Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.2]octa-5,7-dien-3-one |
InChI |
InChI=1S/C7H6O2/c8-7-5-1-3-6(9-7)4-2-5/h1-6H |
InChI Key |
LUAFCNRVYQKSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1C(=O)O2 |
Origin of Product |
United States |
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